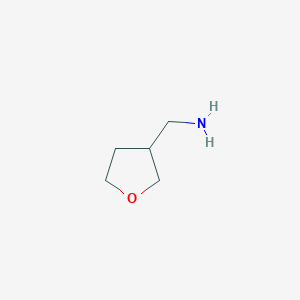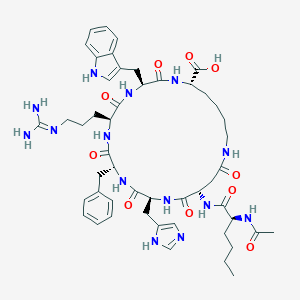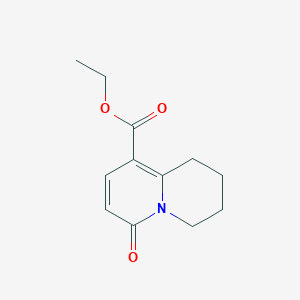![molecular formula C8H8N2S2 B069771 5-(Methylthio)benzo[d]thiazol-2-amine CAS No. 193423-34-6](/img/structure/B69771.png)
5-(Methylthio)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)benzo[d]thiazol-2-amine is a chemical compound that has gained significant attention in scientific research. This compound is also known as MTA and has been studied for its potential therapeutic applications. MTA is a heterocyclic compound that contains a benzothiazole ring and a methylthio group.
Mechanism of Action
The mechanism of action of MTA is not fully understood. However, it has been suggested that MTA inhibits the activity of enzymes that are involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
MTA has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. MTA has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
MTA has several advantages for laboratory experiments. It is readily available and can be synthesized using relatively simple procedures. MTA is also stable and can be stored for extended periods without degradation. However, MTA has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for the study of MTA. One area of research is the development of MTA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the mechanism of action of MTA and its potential interactions with other compounds. Additionally, the development of new synthesis methods for MTA could lead to the production of more potent and effective compounds.
Synthesis Methods
The synthesis of MTA is a multi-step process that involves the reaction of 2-aminobenzenethiol with methyl iodide and subsequent cyclization with carbon disulfide. The resulting compound is then treated with sodium hydroxide to obtain MTA.
Scientific Research Applications
MTA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor activity in various cancer cell lines. MTA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
193423-34-6 |
|---|---|
Product Name |
5-(Methylthio)benzo[d]thiazol-2-amine |
Molecular Formula |
C8H8N2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
5-methylsulfanyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) |
InChI Key |
STGOCRXYXKZBMD-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
synonyms |
2-Benzothiazolamine,5-(methylthio)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)



![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)







![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)